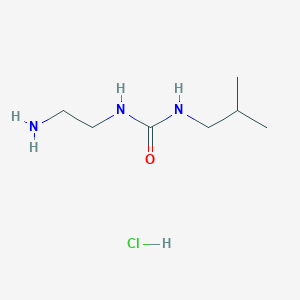

1-(2-Aminoethyl)-3-isobutylurea hydrochloride

Beschreibung

1-(2-Aminoethyl)-3-isobutylurea hydrochloride is a urea-derived compound characterized by an isobutyl group attached to the urea backbone and an aminoethyl side chain, which is protonated as a hydrochloride salt. Its molecular formula is C₇H₁₆N₃O·HCl, with a CAS registry number of 1864063-44-4 . The compound is synthesized via reactions involving isobutyl isocyanate and ethylenediamine derivatives, followed by hydrochloride salt formation and freeze-drying, a method consistent with related urea compounds . Key properties include:

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-3-(2-methylpropyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O.ClH/c1-6(2)5-10-7(11)9-4-3-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPUFLSBXKSQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-isobutylurea hydrochloride typically involves the reaction of isobutyl isocyanate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Isobutyl isocyanate} + \text{Ethylenediamine} \rightarrow \text{1-(2-Aminoethyl)-3-isobutylurea} ]

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoethyl)-3-isobutylurea hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and urea groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)-3-isobutylurea hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)-3-isobutylurea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Effects on Physicochemical Properties

The substituent on the urea backbone significantly influences melting points, solubility, and synthetic yields. Below is a comparative analysis:

Key Observations :

- Melting Points : Fluorophenyl derivatives exhibit higher melting points (e.g., 210°C for 4-fluorophenyl) compared to phenyl (186–188°C), likely due to enhanced crystallinity from halogen interactions .

- Synthetic Yields : Fluorophenyl derivatives achieve near-quantitative yields (up to 100%), whereas phenyl analogs yield 92%, suggesting substituent electronic effects on reaction efficiency .

- Commercial Availability: 1-(2-Aminoethyl)-3-isopropylurea has six suppliers versus two for the isobutyl variant, possibly reflecting broader applications or simpler synthesis .

Functional Group Modifications: Aminoethyl Derivatives

Compounds with aminoethyl groups but divergent backbones demonstrate varied applications:

Key Observations :

- Storage Requirements : Methacrylate derivatives require stringent cold storage, unlike urea analogs, highlighting stability differences .

- Biological Activity: Urea derivatives (e.g., phenylurea) show β1-adrenoceptor selectivity, whereas thiazol-containing aminoethyl compounds act as H3-receptor antagonists .

Pharmacological Potential

- β-Adrenoceptor Activity: 1-(2-Aminoethyl)-3-phenylurea HCl exhibits partial agonism with β1-selectivity, suggesting the isobutyl variant may share similar mechanisms .

- Histamine Receptor Modulation : Thiazol-4-yl derivatives show lower H3 antagonism (pA₂ ~5.65–6.23) than thiazol-5-yl analogs (pA₂ up to 8.27), emphasizing substituent positioning effects .

Research Findings and Implications

- Synthetic Optimization: Fluorophenyl substituents improve yield and crystallinity, offering a template for enhancing 1-(2-Aminoethyl)-3-isobutylurea HCl synthesis .

- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., isobutyl vs. isopropyl) may alter receptor binding kinetics, warranting further study .

Biologische Aktivität

1-(2-Aminoethyl)-3-isobutylurea hydrochloride, a compound with significant biological implications, has garnered attention in various fields, including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Chemical Formula: C₇H₁₈ClN₃O

- Molecular Weight: 195.69 g/mol

- CAS Number: 1864063-44-4

This compound exhibits its biological activity primarily through the modulation of specific biochemical pathways. Its mechanism involves:

- Enzyme Interaction: The compound interacts with various enzymes, potentially influencing metabolic pathways. For instance, it may inhibit or activate enzymes involved in amino acid metabolism, thereby affecting cellular proliferation and survival.

- Receptor Binding: The compound may bind to specific receptors on cell membranes, triggering intracellular signaling cascades that lead to physiological changes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, inhibiting growth. |

| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation in vitro. |

| Neuroprotective | May protect neuronal cells from apoptosis in oxidative stress conditions. |

| Metabolic Modulation | Influences metabolic pathways related to energy production and utilization. |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating its effectiveness in inhibiting cancer cell growth.

Case Study 3: Neuroprotection

Research investigating the neuroprotective effects of the compound demonstrated that it could significantly reduce apoptosis in neuronal cultures exposed to oxidative stress. This effect was attributed to its ability to modulate apoptotic signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its application in therapeutic settings:

- Absorption: The compound is rapidly absorbed when administered orally.

- Distribution: It exhibits a wide distribution throughout body tissues.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine.

Toxicological Profile:

Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects. However, high concentrations can lead to cytotoxicity, particularly in non-target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.